1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a benzodioxin ring system and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxin ring.
Introduction of the Trifluoroethylamine Group: The benzodioxin intermediate is then reacted with trifluoroacetaldehyde and ammonia or an amine source under reductive amination conditions to introduce the trifluoroethylamine group.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the trifluoroethylamine group to a simpler amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines, under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Simplified amine derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible activity as an enzyme inhibitor or receptor modulator.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with active sites, while the benzodioxin ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine: The free base form of the compound.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanol: A related compound with a hydroxyl group instead of an amine.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine acetate: An ester derivative.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the combination of the benzodioxin ring and the trifluoroethylamine group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
2751611-62-6 |
---|---|
Molecular Formula |
C10H11ClF3NO2 |
Molecular Weight |
269.6 |
Purity |
95 |
Origin of Product |
United States |
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